molecular formula C16H24N4O3S B12241298 3-Cyclopropyl-6-{[1-(pyrrolidine-1-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine

3-Cyclopropyl-6-{[1-(pyrrolidine-1-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine

Cat. No.: B12241298
M. Wt: 352.5 g/mol
InChI Key: WXEZTCLYBVHCOH-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-{[1-(pyrrolidine-1-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that features a pyridazine ring substituted with a cyclopropyl group and a methoxy group linked to a pyrrolidine sulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-{[1-(pyrrolidine-1-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridazine Core: Starting from a suitable pyridazine precursor, the cyclopropyl group is introduced via a cyclopropanation reaction.

    Introduction of the Methoxy Group: The methoxy group is added through a nucleophilic substitution reaction.

    Attachment of the Pyrrolidine Sulfonyl Moiety: This step involves the reaction of the intermediate with a pyrrolidine sulfonyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-{[1-(pyrrolidine-1-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyclopropyl-6-{[1-(pyrrolidine-1-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-{[1-(pyrrolidine-1-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.

    Pyridazine Derivatives: Compounds with similar pyridazine cores but different substituents.

Uniqueness

3-Cyclopropyl-6-{[1-(pyrrolidine-1-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H24N4O3S

Molecular Weight

352.5 g/mol

IUPAC Name

3-cyclopropyl-6-[(1-pyrrolidin-1-ylsulfonylpyrrolidin-3-yl)methoxy]pyridazine

InChI

InChI=1S/C16H24N4O3S/c21-24(22,19-8-1-2-9-19)20-10-7-13(11-20)12-23-16-6-5-15(17-18-16)14-3-4-14/h5-6,13-14H,1-4,7-12H2

InChI Key

WXEZTCLYBVHCOH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CCC(C2)COC3=NN=C(C=C3)C4CC4

Origin of Product

United States

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